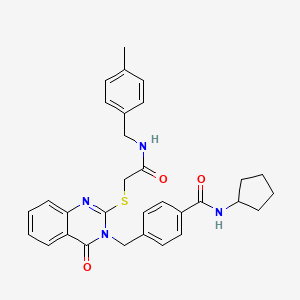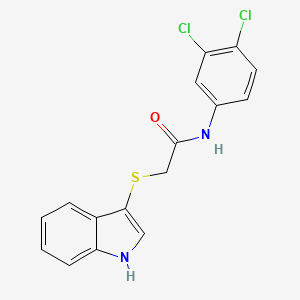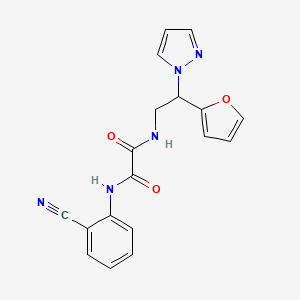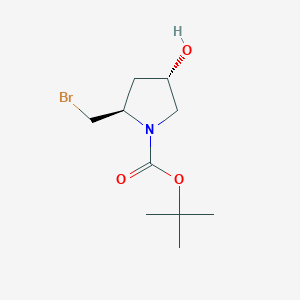
N-(4,5-dimethylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,5-dimethylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide” is a chemical compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorophenyl group and a propanamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a fluorophenyl group, and a propanamide group. The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions, due to the presence of the nitrogen atoms in the ring . The fluorophenyl group may also undergo various reactions, particularly if the fluorine atom is displaced.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole compounds are generally soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Sulfonamides in Therapeutic Research
Sulfonamides have been a foundation for various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX-2 inhibitors, reflecting a wide array of applications from glaucoma and tumor management to treating dandruff and bacterial infections. Novel drugs like apricoxib and pazopanib, which incorporate sulfonamide groups, demonstrate significant antitumor activity, highlighting ongoing innovation in sulfonamide-based therapies (Carta, Scozzafava, & Supuran, 2012). This diversity in application suggests that "N-(4,5-dimethylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" may have potential in various therapeutic areas, given its sulfonamide component.
Role in Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase (CA) has been a significant area of research, with sulfonamides serving as potent inhibitors. CA inhibitors are employed in managing conditions like glaucoma, epilepsy, obesity, and certain cancers, indicating a substantial impact on treatment strategies. This utility underscores the potential research applications of sulfonamide derivatives in developing selective drugs for these conditions (Carta & Supuran, 2013).
Environmental and Biological Implications
The presence of sulfonamides in the environment, primarily from agricultural activities, has prompted investigations into their ecological and health impacts. Research suggests that even low levels of sulfonamides can significantly affect microbial populations, with implications for human health. This area of study is crucial for understanding the broader effects of chemical compounds like sulfonamides beyond their therapeutic uses (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S2/c1-9-10(2)21-14(16-9)17-13(18)7-8-22(19,20)12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYLWCIQSLEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane](/img/structure/B2431874.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2431878.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2431882.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)


![4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2431889.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2431891.png)